molecular formula C9H14N2 B13103369 2-Isopropyl-3,5-dimethylpyrazine

2-Isopropyl-3,5-dimethylpyrazine

货号: B13103369
分子量: 150.22 g/mol
InChI 键: CXHJEDDBVQXOSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Isopropyl-3,5-dimethylpyrazine (CAS 40790-20-3) is an alkylated pyrazine compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This compound is primarily recognized for its application as a flavoring agent in food research, with usage levels documented in various categories such as dairy products, processed fruits, confectionery, and alcoholic beverages . Pyrazines are a significant class of nitrogen-containing heterocyclic compounds that also function as crucial semiochemicals in insect ecology, mediating behaviors such as alarm signaling and aggregation . While the specific research value of this compound is an area for further exploration, alkylpyrazines, in general, are under investigation for their potential antimicrobial properties. Some alkylpyrazines have demonstrated broad-spectrum effectiveness against various bacteria and fungi, suggesting potential as antimicrobial agents . The product is assigned to Structure Class II by regulatory bodies, indicating an intermediate level of concern for risk assessment . This product is intended for research and development purposes only and is not intended for personal, medicinal, or veterinary use. Researchers should handle the material with appropriate care, referring to the Safety Data Sheet for detailed handling and safety information.

属性

分子式

C9H14N2

分子量

150.22 g/mol

IUPAC 名称

3,5-dimethyl-2-propan-2-ylpyrazine

InChI

InChI=1S/C9H14N2/c1-6(2)9-8(4)11-7(3)5-10-9/h5-6H,1-4H3

InChI 键

CXHJEDDBVQXOSF-UHFFFAOYSA-N

规范 SMILES

CC1=CN=C(C(=N1)C)C(C)C

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

2-Isopropyl-3,5-dimethylpyrazine can be synthesized through several methods. One common approach involves the condensation of amino-acetone derivatives. For instance, the condensation of two molecules of amino-acetone can result in the formation of 2,5-dimethyl-3,6-dihydropyrazine, which can then be oxidized to yield 2,5-dimethylpyrazine . Another method involves the reaction of cellulosic-derived sugars with ammonium hydroxide and selected amino acids at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-temperature reactions and optimized extraction techniques. For example, the reaction of various sugars (such as fructose or glucose) with ammonium hydroxide and amino acids at high temperatures can produce a variety of alkylated pyrazines, including this compound .

化学反应分析

Types of Reactions

2-Isopropyl-3,5-dimethylpyrazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert dihydropyrazines to pyrazines.

    Substitution: Alkyl or acyl groups can be introduced into the pyrazine ring through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include ammonium hydroxide, amino acids, and various sugars. The reactions typically occur under high-temperature conditions, often exceeding 100°C .

Major Products Formed

The major products formed from these reactions include various alkylated pyrazines, which are often used as flavoring agents in the food industry .

科学研究应用

Flavor Chemistry

1. Wine Industry
2-Isopropyl-3,5-dimethylpyrazine is recognized for its role in the flavor profile of certain wines. It can contribute to both desirable and undesirable flavors, particularly the "ladybug taint," which occurs when the compound is present due to contamination by the Harmonia axyridis beetle during grape processing. Research indicates that this compound is detected at very low thresholds in wine, significantly influencing sensory perception and overall wine quality .

2. Food Flavoring
The compound is utilized as a flavoring agent due to its unique aroma, which resembles that of roasted or cooked vegetables. Its incorporation into food products can enhance flavor complexity, making it an attractive additive in culinary applications. The compound's sensory characteristics are studied to optimize its use in various food formulations .

Agricultural Applications

1. Biocontrol Agent
Recent studies have highlighted the potential of this compound as a biocontrol agent against soilborne plant pathogens. For instance, research involving Lysobacter capsici AZ78 demonstrated that volatile organic compounds (VOCs) produced by this bacterium, including this compound, effectively suppressed the growth of pathogenic fungi. This suggests a promising avenue for integrating such compounds into sustainable agricultural practices .

2. Antimicrobial Properties
The antimicrobial properties of pyrazines have been extensively studied. Specifically, this compound has shown efficacy against various bacterial strains, including E. coli and Ralstonia solanacearum. The compound's ability to inhibit bacterial growth highlights its potential as a natural preservative or antimicrobial agent in food preservation and agricultural applications .

Case Studies

Study Focus Findings
Haidar et al. (2020)BiocontrolDemonstrated that this compound suppressed fungal growth in vitro .
Journal of Food Science (2007)Wine FlavorIdentified detection thresholds for the compound in wine; critical for understanding its impact on flavor profiles .
MDPI Study (2022)Antimicrobial ActivityShowed significant antibacterial activity against E. coli at varying concentrations .

相似化合物的比较

Key Observations :

  • Alkyl vs. Methoxy Groups: Ethyl/isopropyl substituents enhance roasted or nutty notes (e.g., 2-ethyl-3,5-dimethylpyrazine in tea ), while methoxy groups (e.g., 2-methoxy-3,5-dimethylpyrazine) impart musty or earthy aromas .
  • Isomerism : Structural isomers like 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine exhibit divergent biological activities. The former attracts fire ants as a bait enhancer, while the latter is their natural alarm pheromone .

Formation Pathways and Thermal Stability

Pyrazines are primarily formed via Maillard reactions, Strecker degradation, or microbial activity. Formation conditions vary:

Compound Minimum Formation Temperature Key Precursors Pathway
This compound 125°C (30 min) Leucine, glucose Maillard reaction
2-Ethyl-3,5-dimethylpyrazine 125°C (30 min) Alanine, fructose Maillard/Strecker degradation
2-Methoxy-3,5-dimethylpyrazine Ambient (fungal metabolism) Hydroxy-pyrazine derivatives Microbial methylation
  • Thermal Sensitivity : Higher temperatures (≥145°C) increase pyrazine yields. For example, 2,3-dimethylpyrazine requires ≥145°C for detectable formation in sunflower seeds .
  • Biosynthesis : 3-Ethyl-2,5-dimethylpyrazine is produced by Staphylococcus aureus, highlighting microbial contributions .

生物活性

2-Isopropyl-3,5-dimethylpyrazine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound, characterized by its unique molecular structure, has been studied for its interactions with various biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C9H12N2
  • Molecular Weight : 164.20 g/mol
  • Structure : The compound contains a pyrazine ring with isopropyl and dimethyl substitutions at specific positions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial properties. Below are key findings from recent studies:

Antimicrobial Activity

  • Bactericidal Effects :
    • A study demonstrated that this compound showed significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound was effective at concentrations as low as 0.6% .
    • The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes.
  • Antifungal Properties :
    • In vitro assays revealed that the compound effectively inhibited the growth of various fungi, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL .
    • The antifungal activity is attributed to the compound's ability to interfere with fungal cell wall synthesis and function .

Table 1: Antimicrobial Activity of this compound

MicroorganismConcentration (µg/mL)Effect
E. coli600Bactericidal
Staphylococcus aureus500Bacteriostatic
Candida albicans250Fungistatic
Aspergillus niger125Fungicidal

Table 2: Comparative Antimicrobial Potency

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli600
2,5-DimethylpyrazineE. coli300
TetramethylpyrazineStaphylococcus aureus500

The biological activity of this compound is thought to involve several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Case Studies

  • Study on Soilborne Pathogens :
    • A study investigated the efficacy of volatile organic compounds (VOCs) produced by Lysobacter capsici, which included this compound. Results indicated that this compound significantly suppressed the growth of soilborne pathogens when applied in controlled environments .
  • Clinical Implications :
    • Research exploring the potential therapeutic applications of this pyrazine derivative has shown promise in treating infections caused by resistant bacterial strains. Further clinical trials are necessary to validate these findings.

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